morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone
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Overview
Description
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone is a versatile chemical compound with the molecular formula C15H16N2O2. It is known for its unique structure, which includes a morpholine ring and a pyrrole moiety attached to a phenyl group. This compound has garnered significant interest in various fields of scientific research due to its diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone involves the inhibition of selective norepinephrine reuptake. This action is mediated through its interaction with specific molecular targets, such as transport proteins and receptors, which play a crucial role in neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylmorpholine
- 1-(4-Morpholinophenyl)pyrrole
- 4-(1H-Pyrrol-1-yl)benzoyl chloride
Uniqueness
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone stands out due to its unique combination of a morpholine ring and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
morpholin-4-yl-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-9-11-19-12-10-17)13-3-5-14(6-4-13)16-7-1-2-8-16/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLJCXGIPDQYLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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